molecular formula C7H11ClO4S B2442625 Methyl 2-{1-[(chlorosulfonyl)methyl]cyclopropyl}acetate CAS No. 1375471-65-0

Methyl 2-{1-[(chlorosulfonyl)methyl]cyclopropyl}acetate

Cat. No. B2442625
CAS RN: 1375471-65-0
M. Wt: 226.67
InChI Key: XKJRXBCSVFYXRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-{1-[(chlorosulfonyl)methyl]cyclopropyl}acetate” is a chemical compound with the empirical formula C7H11ClO4S . It has a molecular weight of 226.68 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string for this compound is COC(CC1(CS(Cl)(=O)=O)CC1)=O . This notation provides a way to represent the structure of the molecule in a text format. The InChI key for this compound is XKJRXBCSVFYXRD-UHFFFAOYSA-N , which is a unique identifier that can be used to search for more information about this compound in chemical databases.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 226.68 . The density of this compound is 1.4992 g/cm3 at 15 °C . It has a boiling point of 115-116℃ at 15 Torr . The compound is an oil and is colorless .

Scientific Research Applications

Synthesis and Chemical Transformations

Oxyfunctionalization of Cyclopropyl Derivatives

The study of cyclopropane derivatives, including methods for their transformation, is crucial in drug development. Oxidation of the methylene group activated by an adjacent cyclopropane is a direct approach towards carbonylcyclopropanes, which are pivotal in synthesizing complex molecules. This process avoids unnecessary synthetic stages and is aligned with the principles of atom economy, highlighting the importance of cyclopropane derivatives in synthetic organic chemistry (Sedenkova et al., 2018).

Environmental and Agricultural Applications

Controlled Release of Active Compounds

The stabilization and controlled release of gaseous/volatile active compounds, such as ethylene and sulfur dioxide, are vital for improving the safety and quality of fresh produce. Research in this area focuses on developing methods to stabilize and control the release of these compounds, demonstrating the relevance of chemical engineering in agriculture and food preservation (Chen et al., 2020).

Biotechnological Advances

Ethylene-Action Inhibition in Fruits and Vegetables

The use of 1-methylcyclopropene (1-MCP) to inhibit ethylene effects showcases the biotechnological applications of cyclopropane derivatives in extending the postharvest life of fruits and vegetables. This area of research is pivotal in reducing food waste and improving the economic efficiency of agricultural production (Watkins, 2006).

Analytical Chemistry and Environmental Monitoring

Isomer Analysis in Environmental Samples

Studies on tris(chloropropyl) phosphate (TCPP) highlight the significance of analyzing and differentiating isomers in technical mixtures and environmental samples. Such analytical capabilities are crucial for understanding the environmental fate and impact of various chemical compounds, including those related to "Methyl 2-{1-[(chlorosulfonyl)methyl]cyclopropyl}acetate" (Truong et al., 2017).

Safety and Hazards

This compound is classified as dangerous with the signal word "Danger" . It has hazard statements H302, H314, H315, H319, H335 indicating that it is harmful if swallowed, causes severe skin burns and eye damage, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P260, P261, P280, P301, P303, P304, P305, P310, P312, P330, P331, P338, P340, P351, P353, P361 which provide guidance on how to handle exposure to the compound .

properties

IUPAC Name

methyl 2-[1-(chlorosulfonylmethyl)cyclopropyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO4S/c1-12-6(9)4-7(2-3-7)5-13(8,10)11/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJRXBCSVFYXRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1(CC1)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-{1-[(chlorosulfonyl)methyl]cyclopropyl}acetate

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